molecular formula C15H17FN2O B15114053 5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole

5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole

Cat. No.: B15114053
M. Wt: 260.31 g/mol
InChI Key: GXCQAOIMWQQGQI-UHFFFAOYSA-N
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Description

5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidine ring or the indole moiety.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is unique due to its specific combination of a fluoromethyl-substituted piperidine ring and an indole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(1H-indol-5-yl)methanone

InChI

InChI=1S/C15H17FN2O/c16-10-11-4-7-18(8-5-11)15(19)13-1-2-14-12(9-13)3-6-17-14/h1-3,6,9,11,17H,4-5,7-8,10H2

InChI Key

GXCQAOIMWQQGQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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